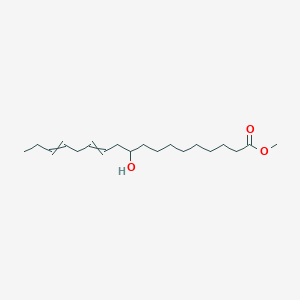
Methyl 10-hydroxyoctadeca-12,15-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-hydroxyoctadeca-12,15-dienoate is an organic compound with the molecular formula C19H34O3. It is a type of hydroxy fatty acid methyl ester, characterized by the presence of a hydroxyl group and multiple double bonds in its structure . This compound is often studied in the context of lipid oxidation and its role as an intermediate in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-hydroxyoctadeca-12,15-dienoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method is the transesterification of vegetable oils, such as sunflower or canola oil, using sodium methoxide as a catalyst . The reaction conditions usually involve moderate temperatures and the use of solid-phase extraction (SPE) to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the transesterification reaction, followed by purification steps such as distillation and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 10-hydroxyoctadeca-12,15-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, converting the compound into a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 10-hydroxyoctadeca-12,15-dienoate has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and the formation of hydroxy fatty acids.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of methyl 10-hydroxyoctadeca-12,15-dienoate involves its interaction with cellular membranes and enzymes. The hydroxyl group and double bonds allow it to participate in various biochemical pathways, including lipid metabolism and signaling . It can modulate the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its effects on cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 12-hydroxyoctadeca-9,12-dienoate
- Methyl 13-hydroxyoctadeca-9,11-dienoate
- Methyl 11-hydroxyoctadeca-9,12-dienoate
Uniqueness
Methyl 10-hydroxyoctadeca-12,15-dienoate is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in lipid oxidation make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
34932-15-5 |
|---|---|
Fórmula molecular |
C19H34O3 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
methyl 10-hydroxyoctadeca-12,15-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h4-5,9,12,18,20H,3,6-8,10-11,13-17H2,1-2H3 |
Clave InChI |
CFOOYFLUSNACLH-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC(CCCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


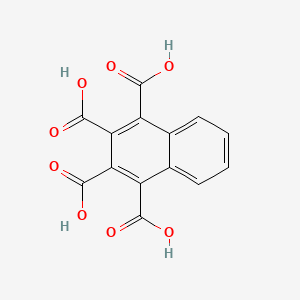

![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
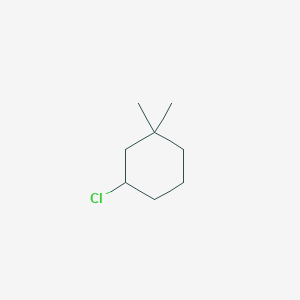

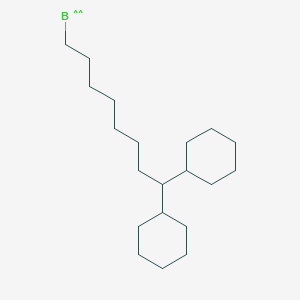
![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
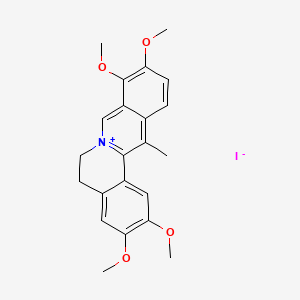
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
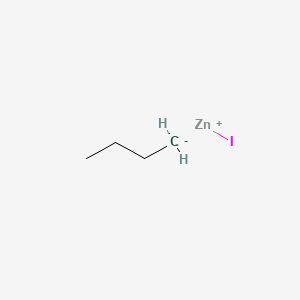
![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
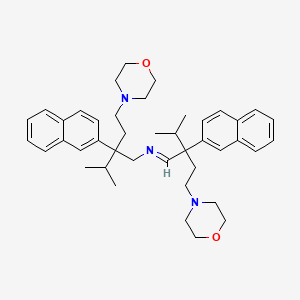
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)
